BIX02188
Overview
Description
BIX02188 is a potent and selective inhibitor of mitogen-activated protein kinase kinase 5 (MEK5). It is primarily used in scientific research to study the MEK5/extracellular signal-regulated kinase 5 (ERK5) signaling pathway. This compound was initially developed by Boehringer Ingelheim Pharmaceuticals, Inc. and has shown significant potential in various preclinical studies .
Mechanism of Action
Target of Action
BIX02188, also known as (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-2-oxo-1H-indole-6-carboxamide, is a potent and selective inhibitor of MEK5 . MEK5 is a member of the mitogen-activated protein kinase kinase (MAPKK) family, which plays a crucial role in the MAPK/ERK pathway .
Mode of Action
This compound inhibits the catalytic function of the purified, active MEK5 enzyme . It blocks the phosphorylation of ERK5, a downstream target of MEK5, without affecting the phosphorylation of ERK1/2, JNK, and p38 MAP kinases . This selective inhibition of MEK5 and ERK5 activity is significant, with IC50 values of 4.3 nM and 810 nM, respectively .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting MEK5 and ERK5, this compound disrupts this pathway, potentially leading to the suppression of these cellular processes .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable solvent for in vivo studies
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of MEK5 and ERK5 activity . This inhibition disrupts the MAPK/ERK pathway, potentially leading to the suppression of cell proliferation, differentiation, and survival . In addition, this compound has been shown to induce apoptosis in certain cell types .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and pH. Moreover, the presence of other molecules in the cellular environment can also impact the compound’s action. For example, the presence of H2O2 has been shown to activate BMK1, a kinase that can be inhibited by this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
BIX02188 can be synthesized through a multi-step chemical processThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely published, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps, including recrystallization and chromatography, to obtain a high-purity product suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
BIX02188 primarily undergoes substitution reactions due to the presence of various functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of this compound .
Scientific Research Applications
BIX02188 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Comparison with Similar Compounds
Similar Compounds
XMD8-92: Another MEK5 inhibitor with a different chemical structure but similar biological activity.
TGF-β RI Kinase Inhibitor II: Inhibits the TGF-β signaling pathway, which can intersect with the MEK5/ERK5 pathway.
Uniqueness
This compound is unique due to its high selectivity for MEK5 and its ability to inhibit ERK5 phosphorylation without affecting other closely related kinases. This specificity makes it an excellent tool for dissecting the role of the MEK5/ERK5 pathway in various biological processes and diseases .
Biological Activity
BIX02188 is a small molecule inhibitor known for its selective inhibition of the MEK5/ERK5 signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and cardiovascular diseases.
This compound functions primarily as an ATP-competitive inhibitor of the MEK5 kinase, which subsequently inhibits the ERK5 pathway. The inhibition of this pathway has been associated with increased sensitivity of cancer cells to apoptosis induced by death receptor ligands such as TRAIL (TNF-related apoptosis-inducing ligand) and TNFα (tumor necrosis factor alpha) .
Key Findings:
- Cell Sensitivity : Inhibition of ERK5 by this compound sensitizes various cancer cell lines to TRAIL-induced apoptosis, indicating its potential as an adjuvant therapy in resistant cancers .
- Impact on Differentiation : Studies show that this compound alters differentiation patterns in acute myeloid leukemia (AML) cells, promoting a switch from monocytic to macrophage-like phenotypes when combined with 1,25D (calcitriol) .
Case Studies and Experimental Data
- Cancer Cell Lines : In a study involving endometrial cancer (EC) cell lines, this compound was shown to enhance the cytotoxic effects of TRAIL, indicating a critical role for ERK5 in mediating resistance to apoptosis . The results demonstrated that ERK5 inhibition led to increased levels of apoptosis markers, suggesting that targeting this pathway could be beneficial in overcoming resistance mechanisms in cancer therapy.
- Acute Myeloid Leukemia Differentiation : In HL60 and U937 AML cell lines treated with this compound, significant morphological changes consistent with macrophage differentiation were observed. This was accompanied by increased surface expression of CD11b and reduced CD14 levels, suggesting a shift in differentiation lineage due to ERK5 pathway inhibition .
- Oxidative Stress Response : this compound's role in modulating oxidative stress responses was highlighted in studies where it inhibited the activation of NRF2-dependent genes. This suggests that this compound may also have implications in diseases characterized by oxidative stress, such as cardiovascular diseases .
Data Tables
The following table summarizes the inhibitory activity and selectivity of this compound compared to other known inhibitors:
Compound | Target | IC50 (µM) | Selectivity |
---|---|---|---|
This compound | MEK5/ERK5 | 0.6 - 76 | High |
BIX02189 | MEK5/ERK5 | 1 - 10 | Moderate |
BAY-885 | ERK5 | 35 | High |
ADTL-EI1712 | Dual ERK1/2, ERK5 | 1 | Moderate |
Note: IC50 values indicate the concentration at which the compound inhibits 50% of the target activity.
Properties
IUPAC Name |
3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,28,31H,15H2,1-2H3,(H2,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPXKFOFEXJMBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094614-84-2 | |
Record name | BIX-02188 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094614842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIX-02188 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3VYY2X83 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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